![molecular formula C27H24ClN3O3 B2874565 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 902597-91-5](/img/structure/B2874565.png)
5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
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Description
5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained attention due to its potential use in scientific research. This compound has unique properties that make it a promising candidate for various applications.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activities . Compounds with an indole nucleus, similar to our compound of interest, have shown inhibitory activity against influenza A and other viruses . The presence of substituents like chlorophenyl and ethoxyphenyl groups could potentially enhance these properties, making it a candidate for further antiviral drug development.
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is well-documented. The structural features of the compound, including the 7,8-dimethoxy groups, may contribute to its ability to modulate inflammatory pathways. This could be explored for the treatment of chronic inflammatory diseases .
Anticancer Applications
Indole scaffolds are found in many synthetic drug molecules with anticancer properties. The pyrazolo[4,3-c]quinoline moiety of the compound suggests it could bind with high affinity to multiple receptors, which is crucial in the development of new anticancer agents .
Antioxidant Effects
Pyrazoline derivatives have been associated with antioxidant activities. They can help in scavenging free radicals and reactive oxygen species (ROS), which are linked to various diseases. The compound’s methoxy groups might contribute to its efficacy as an antioxidant .
Neuroprotective Effects
The compound’s potential to inhibit acetylcholinesterase (AchE) activity suggests it could have neuroprotective effects. AchE inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s, and the compound’s structure could be beneficial in this regard .
Antimicrobial Activity
Indole derivatives are known to possess antimicrobial properties. The compound’s specific substituents could be investigated for their effectiveness against a range of bacterial and fungal pathogens, contributing to the field of antimicrobial chemotherapy .
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O3/c1-4-34-20-11-7-18(8-12-20)26-22-16-31(15-17-5-9-19(28)10-6-17)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIMXDJVWBUZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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